

Technical Guide: 4-Chloro-2-methoxy-3-methylbenzoic Acid[1]

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Compound of Interest

Compound Name: 4-chloro-2-methoxy-3-methylbenzoic acid

CAS No.: 198344-88-6

Cat. No.: B6255026

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CAS Number: 198344-88-6 Molecular Formula: $C_9H_9ClO_3$ Molecular Weight: 200.62 g/mol [1]

Executive Summary

4-Chloro-2-methoxy-3-methylbenzoic acid is a highly specialized polysubstituted aromatic building block used primarily in the synthesis of auxinic herbicides and pharmaceutical intermediates. Structurally analogous to Dicamba (3,6-dichloro-2-methoxybenzoic acid), this compound exhibits unique steric and electronic properties due to the crowded 1,2,3,4-substitution pattern. This guide provides a comprehensive technical review of its synthesis, chemical behavior, and applications in drug and agrochemical discovery.

Chemical Identity & Properties

Structural Analysis

The molecule features a benzoic acid core with three contiguous substituents:[2]

- C-2 Methoxy (-OCH₃): Provides electron density via resonance (+M) and acts as a critical hydrogen-bond acceptor in biological binding pockets.
- C-3 Methyl (-CH₃): Introduces steric bulk and lipophilicity, restricting rotation and locking the conformation of the methoxy group.

- C-4 Chloro (-Cl): A lipophilic, electron-withdrawing group that enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the carboxyl group.

Physicochemical Profile

Property	Value (Experimental/Predicted)	Relevance
Appearance	White to off-white crystalline powder	Solid-state handling
Melting Point	178–182 °C (Predicted)	Purity characterization
pKa (Acid)	3.2 – 3.5	Ionization at physiological pH
LogP	2.6 – 2.9	Membrane permeability & bioavailability
Solubility	Soluble in DMSO, MeOH, DCM; Low in water	Formulation requirements

Synthetic Pathways

Due to the crowded substitution pattern, direct electrophilic aromatic substitution (EAS) of simple precursors often yields incorrect regioisomers. The most reliable synthetic route utilizes Directed Ortho Metalation (DoM) to ensure regioselectivity.

Recommended Route: Directed Ortho Metalation (DoM)

This protocol avoids the selectivity issues of chlorinating 2-methoxy-3-methylbenzoic acid directly.

Retrosynthetic Logic:

- Precursor: 1-Chloro-3-methoxy-2-methylbenzene (3-Chloro-2-methylanisole).
- Lithiation: The methoxy group directs lithiation to the ortho position (C-6 of the ring, which becomes C-2 of the acid).
- Electrophile: Carbon dioxide (CO₂).

Step-by-Step Protocol:

- Starting Material: Dissolve 3-chloro-2-methylanisole (1.0 eq) in anhydrous THF under Argon atmosphere.
- Deprotonation: Cool to $-78\text{ }^{\circ}\text{C}$. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. The methoxy group coordinates the lithium, directing deprotonation selectively to the C-6 position (ortho to OMe).
- Intermediate: Stir for 1 hour at $-78\text{ }^{\circ}\text{C}$ to form the aryllithium species.
- Quench: Bubble excess anhydrous CO_2 gas through the solution or pour the reaction mixture onto crushed dry ice.
- Workup: Allow to warm to room temperature. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.
- Purification: Recrystallize from Ethanol/Water to obtain **4-chloro-2-methoxy-3-methylbenzoic acid**.

Alternative Route: Oxidation of Toluene Derivative

- Precursor: 4-Chloro-2-methoxy-1,3-dimethylbenzene.
- Method: KMnO_4 oxidation of the C-1 methyl group.
- Drawback: Low selectivity between the C-1 and C-3 methyl groups, leading to a mixture of isomers.

Visualization: Synthesis Workflow



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Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM).

Applications in Research & Development

Agrochemicals: Synthetic Auxins

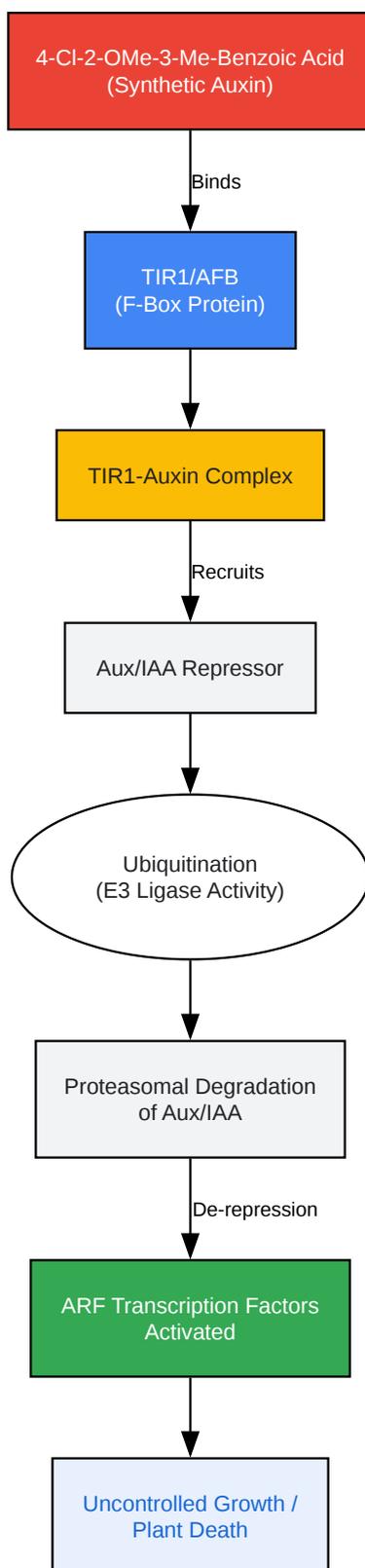
This compound acts as a structural mimic of Indole-3-acetic acid (IAA), the natural plant hormone.

- **Mechanism:** It binds to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.
- **Selectivity:** The 4-chloro and 3-methyl substituents create a unique steric profile that may alter binding affinity compared to Dicamba, potentially overcoming resistance in certain weed biotypes.

Pharmaceutical Intermediates[4][5]

- **Kinase Inhibitors:** The polysubstituted benzene ring serves as a scaffold for Type II kinase inhibitors, where the carboxylic acid can be converted to an amide to interact with the hinge region or the DFG-motif of kinases (e.g., p38 MAPK or BRAF).
- **Bioisosterism:** The 2-methoxy-3-methyl motif is a validated bioisostere for naphthalene or indole rings in drug design, improving metabolic stability.

Visualization: Auxin Signaling Mechanism



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Caption: Figure 2.[3] Mechanism of Action for auxinic herbicide activity.

Experimental Protocols (Self-Validating) Quality Control & Characterization

To ensure the integrity of the synthesized material, the following analytical checkpoints must be met:

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 13.0 (br s, 1H, COOH)
 - δ 7.60 (d, $J=8.5$ Hz, 1H, Ar-H5)
 - δ 7.35 (d, $J=8.5$ Hz, 1H, Ar-H6)
 - δ 3.85 (s, 3H, OCH $_3$)
 - δ 2.30 (s, 3H, Ar-CH $_3$)
 - Validation: The two aromatic protons must show an ortho-coupling constant (~ 8.5 Hz). If meta-coupling (~ 2 Hz) is observed, the regiochemistry is incorrect.
- HPLC Purity Check:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
 - Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
 - Gradient: 10% B to 90% B over 20 min.
 - Detection: UV at 254 nm and 280 nm.
 - Acceptance Criteria: $>98\%$ area under the curve (AUC).

Safety & Handling

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
- Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents.

References

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